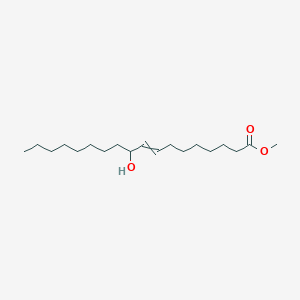
Methyl 10-hydroxyoctadec-8-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 10-hydroxyoctadec-8-enoate is an organic compound with the molecular formula C19H36O3. It is a methyl ester derivative of 10-hydroxyoctadec-8-enoic acid. This compound is characterized by the presence of a hydroxyl group and a double bond within its long carbon chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 10-hydroxyoctadec-8-enoate can be synthesized through the esterification of 10-hydroxyoctadec-8-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated esters using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with acyl chlorides can yield esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Saturated esters.
Substitution: Various esters depending on the substituent introduced.
Scientific Research Applications
Methyl 10-hydroxyoctadec-8-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including its effects on cell membranes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.
Mechanism of Action
The mechanism by which methyl 10-hydroxyoctadec-8-enoate exerts its effects involves interactions with cellular membranes and enzymes. The hydroxyl group allows for hydrogen bonding with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate membrane fluidity and enzyme activity, influencing various cellular processes.
Comparison with Similar Compounds
- Methyl 3-hydroxyoctadec-9-enoate
- Methyl (8R,9E)-8-hydroxyoctadec-9-enoate
- Methyl 12-hydroxy-9(E)-octadecenoate
Comparison: Methyl 10-hydroxyoctadec-8-enoate is unique due to the position of its hydroxyl group and double bond, which confer distinct chemical reactivity and biological activity. Compared to methyl 3-hydroxyoctadec-9-enoate, it has a different regioselectivity in reactions. Methyl (8R,9E)-8-hydroxyoctadec-9-enoate and methyl 12-hydroxy-9(E)-octadecenoate have variations in the position of the hydroxyl group and double bond, leading to differences in their physical and chemical properties.
Properties
CAS No. |
118745-44-1 |
|---|---|
Molecular Formula |
C19H36O3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl 10-hydroxyoctadec-8-enoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22-2/h13,16,18,20H,3-12,14-15,17H2,1-2H3 |
InChI Key |
FQJCZMIDEDKWDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C=CCCCCCCC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















